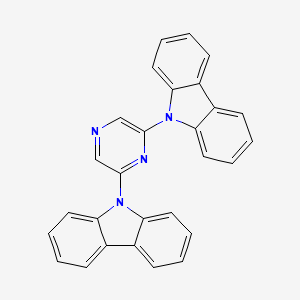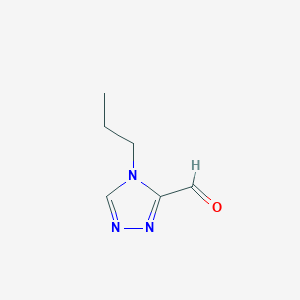![molecular formula C6H6N4O B13113763 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine CAS No. 90237-27-7](/img/structure/B13113763.png)
6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazole-fused pyridazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for 6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met protein kinase, which plays a role in cell growth and differentiation . Additionally, it can modulate GABA A receptors, affecting neurotransmission in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-TRIAZOLO[4,5-B]PYRAZINE
- 1,2,3-TRIAZOLO[4,5-C]PYRIDAZINE
- 1,2,3-TRIAZOLO[4,5-D]PYRIDAZINE
- 1,2,3-TRIAZOLO[1,5-A]PYRAZINE
Uniqueness
6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE is unique due to its specific structural features and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Its ability to inhibit c-Met protein kinase and modulate GABA A receptors distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
90237-27-7 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
6-methoxytriazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-3-2-5-4-7-9-10(5)8-6/h2-4H,1H3 |
Clé InChI |
WHEIYDRERDHWAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN2C(=CN=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)

